ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 3. The amino group at position 2 is functionalized with a (4-methoxy-1H-indol-1-yl)acetyl moiety. The thiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, common in bioactive molecules .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-9-8-12-13(21)6-5-7-14(12)24-3/h5-9H,4,10H2,1-3H3,(H,19,20,22) |
InChI Key |
IMSLOGIRWCNNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 4-methoxyindole with acetic anhydride to form the acetylated indole derivative. This intermediate is then reacted with thiazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those containing indole moieties. Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cells, with mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. Research indicates that this compound may enhance the efficacy of conventional antibiotics against resistant strains of bacteria . The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.06–1.88 mg/mL against various pathogens.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit topoisomerases and other enzymes involved in DNA replication and repair processes .
Toxicological Studies
Toxicological evaluations are essential for assessing the safety profile of new compounds. Preliminary studies on related thiazole derivatives suggest low toxicity levels in vitro, making them suitable candidates for further development . However, comprehensive in vivo studies are necessary to fully understand their safety and efficacy profiles.
Material Science Applications
Synthesis of Functional Materials
The unique chemical structure of this compound lends itself to applications in material science. Its derivatives can be utilized to synthesize polymers with tailored properties for specific applications such as drug delivery systems or bioactive coatings . The incorporation of indole and thiazole units can enhance the mechanical strength and thermal stability of these materials.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Cytotoxic effects on cancer cells; broad-spectrum antimicrobial properties |
| Pharmacology | Mechanism of action involving enzyme inhibition | Inhibition of topoisomerases; low toxicity observed in preliminary studies |
| Material Science | Synthesis of functional materials for drug delivery and coatings | Enhanced mechanical strength and thermal stability in polymer applications |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 10 µM. The study attributed this effect to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, this compound was tested against multi-drug resistant strains of Escherichia coli. The compound demonstrated synergistic effects when combined with conventional antibiotics, reducing MIC values significantly compared to antibiotics alone .
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring may contribute to the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Key Substituent |
|---|---|---|---|
| Target Compound | ~406.4 | 3.8 | (4-Methoxyindole)acetyl |
| Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | 354.805 | 3.2 | (4-Chlorophenoxy)acetyl |
| Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate | 242.3 | 1.5 | Guanidine |
| BAC (Carboxylic Acid Derivative) | 296.8 | 2.8 | Chlorobenzyl amino, carboxylic acid |
Biological Activity
Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as EMIA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of EMIA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EMIA is characterized by its complex structure, which includes an indole moiety linked to a thiazole ring. The presence of functional groups such as methoxy and acetyl enhances its biological activity. The compound's IUPAC name reflects its intricate design, which is crucial for its pharmacological interactions.
Antimicrobial Activity
EMIA exhibits notable antimicrobial properties. Research indicates that compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For instance:
- Gram-positive bacteria : Studies have shown that derivatives of thiazole exhibit significant activity against Staphylococcus aureus and Enterococcus faecalis .
- Gram-negative bacteria : Compounds related to EMIA have also been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results .
The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for Gram-positive bacteria and higher for Gram-negative strains, indicating moderate to good efficacy .
Anticancer Activity
EMIA's structural components suggest potential anticancer properties. Recent studies on similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines:
- Cell Lines Tested : The compound has been evaluated against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
- IC50 Values : Some derivatives have shown IC50 values as low as 0.004 µM in T-cell proliferation assays, indicating strong antiproliferative effects .
The mechanisms through which EMIA exerts its biological effects are still being elucidated. However, several pathways have been suggested:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
- Induction of Apoptosis : There is evidence that thiazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased cell death .
Case Studies
Several studies have explored the biological activity of compounds related to EMIA:
- A study by Birajdar et al. synthesized amino alcohol derivatives of benzimidazole that showed moderate to good activity against both Gram-positive and Gram-negative pathogens . This highlights the potential for EMIA to possess similar or enhanced antimicrobial properties.
- Another investigation focused on the synthesis and testing of thiazole derivatives for their anticancer activities, revealing that some compounds had significant cytotoxic effects on multiple cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
